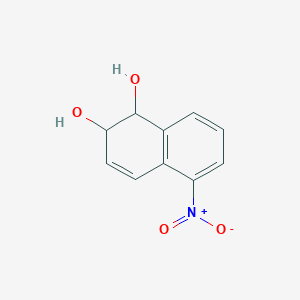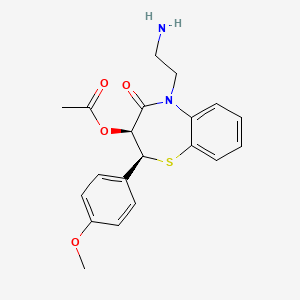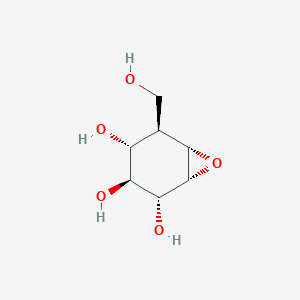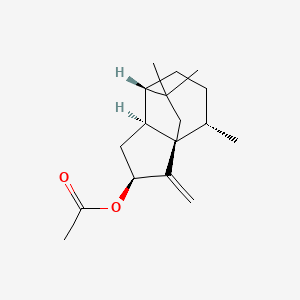![molecular formula C31H45NO10 B1245002 2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1245002.png)
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid is a natural product found in Trichoderma viride with data available.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
A study explored the antimicrobial and antioxidant activities of coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl) propionic acid and their mixed ligand complexes. The compounds showed significant antioxidant capacity and antimicrobial activities, suggesting potential applications in these fields (Aiyelabola, Akinkunmi, & Akinade, 2020).
Amino Acid Biosynthesis
Another study focused on amino acid biosynthesis, noting that mixed rumen microorganisms incorporated labelled compounds into amino acids. This research provides insight into amino acid biosynthesis processes, which could have implications for various scientific and industrial applications (Sauer, Erfle, & Mahadevan, 1975).
Metal-Organic Frameworks (MOFs) Construction
The construction of novel metal-organic frameworks (MOFs) using derivatives, including 2-amino-3-(4-aminophenyl)-propionic acid, was investigated. These MOFs have potential applications in various fields due to their unique properties, such as chirality induction and potential as NLO materials (Xie et al., 2007).
Synthesis of Sugar Amino Acids
Research on the synthesis of new sugar amino acids using chiral building blocks derived from cellulose highlighted potential applications in peptidomimetics and the creation of conformationally restricted structures (Defant et al., 2011).
Corrosion Inhibition
A study on corrosion inhibitors for steel in hydrochloric acid found that certain compounds, including 2-amino-N-octadecyl-3-(4-hydroxyphenyl) propionamide, could be effective in reducing corrosion, suggesting applications in the petroleum industry (Yadav, Kumar, & Sharma, 2014).
Bionanocomposites Development
Research on the use of 3-(4-Hydroxyphenyl)propionic acid in the development of bionanocomposites with layered double hydroxides showed these materials have high thermal stability and mechanical reinforcement. This has implications for various applications, including potentially biodegradable materials (Totaro et al., 2017).
Synthesis of Lysophospholipid Analogs
A method for synthesizing lysophospholipid analogs, using 2-amino-3-phosphocholine-glycerinic-acid-alkylester and related compounds, was described. This could have applications in creating new phospholipid analogs for various purposes (Deigner & Fyrnys, 1992).
Labeling of Norepinephrine Precursor Amino Acids
The efficient labeling of L-DOPS, a norepinephrine precursor amino acid, for use in metabolic studies, was achieved. This research aids in understanding norepinephrine metabolism and related processes (Kurosawa & Nishioka, 1996).
Propriétés
Nom du produit |
2-[[1,11-Dioxo-2-(1-hydroxy-1,2-dicarboxyethyl)-3-octadecenyl]amino]-3-(4-hydroxyphenyl)propionic acid |
|---|---|
Formule moléculaire |
C31H45NO10 |
Poids moléculaire |
591.7 g/mol |
Nom IUPAC |
2-[(E)-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C31H45NO10/c1-2-3-4-7-10-13-23(33)14-11-8-5-6-9-12-15-25(31(42,30(40)41)21-27(35)36)28(37)32-26(29(38)39)20-22-16-18-24(34)19-17-22/h12,15-19,25-26,34,42H,2-11,13-14,20-21H2,1H3,(H,32,37)(H,35,36)(H,38,39)(H,40,41)/b15-12+ |
Clé InChI |
QSQIZTATOSQHOO-NTCAYCPXSA-N |
SMILES isomérique |
CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonymes |
viridiofungin A viridiofungin A2 viridiofungin A4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



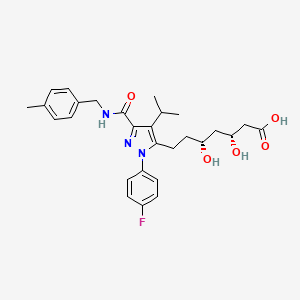

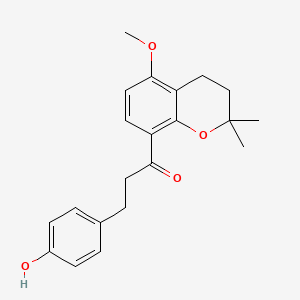
![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)
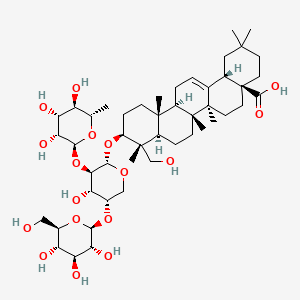
![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)
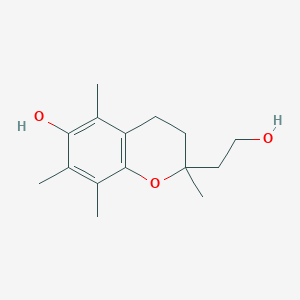
![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
